molecular formula C16H21N3O2 B500310 N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957498-23-6

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B500310
CAS No.: 957498-23-6
M. Wt: 287.36g/mol
InChI Key: MWQMLFVMXYZIEA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a methoxyphenyl group, a trimethylpyrazolyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Formation of the amide bond: This is usually done by reacting an amine with a carboxylic acid derivative (such as an acid chloride or ester) under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield a phenol or a quinone, while reduction of the amide bond could yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Disrupting cellular processes: Such as signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the trimethyl substitution on the pyrazole ring.

    N-(4-methoxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Has fewer methyl groups on the pyrazole ring.

Uniqueness

N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and for developing new materials or drugs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-12(2)18-19(13(11)3)10-9-16(20)17-14-5-7-15(21-4)8-6-14/h5-8H,9-10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQMLFVMXYZIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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